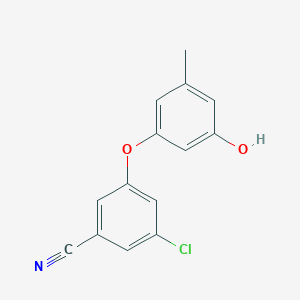

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile

Description

3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile is a benzonitrile derivative featuring a chlorinated aromatic core substituted with a phenoxy group containing hydroxyl and methyl moieties. For instance, compounds like 3-chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2) are utilized as intermediates in drug discovery, particularly as negative allosteric modulators for GPCRs such as mGlu5 . The hydroxyl and methyl groups in the phenoxy substituent of the target compound may enhance hydrogen-bonding interactions and modulate lipophilicity, influencing bioavailability and target binding.

Structure

3D Structure

Properties

CAS No. |

920036-15-3 |

|---|---|

Molecular Formula |

C14H10ClNO2 |

Molecular Weight |

259.69 g/mol |

IUPAC Name |

3-chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile |

InChI |

InChI=1S/C14H10ClNO2/c1-9-2-12(17)7-13(3-9)18-14-5-10(8-16)4-11(15)6-14/h2-7,17H,1H3 |

InChI Key |

MUSJIJQUFWIQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Yield and Purity

The yield for this method can vary but typically ranges from 70% to 90%, depending on the reaction conditions and purification steps.

Functional Group Transformations

Another approach involves modifying existing functional groups to achieve the desired compound. For instance, starting from a precursor like 3-chloro-5-methoxybenzonitrile, one can perform demethylation followed by hydroxylation:

Reagents :

- 3-Chloro-5-methoxybenzonitrile

- Hydrogen chloride or lithium iodide (for demethylation)

- Water or an alcohol (for hydroxylation)

-

- Treat the methoxy compound with hydrogen chloride in a suitable solvent to remove the methoxy group.

- Subsequently, add water or an alcohol to introduce the hydroxyl group at the appropriate position.

Yield and Purity

This method may yield lower amounts of the target compound (approximately 60% to 80%) due to side reactions during demethylation.

Use of Protective Groups

In complex syntheses, protective groups may be employed to shield reactive sites during multi-step reactions:

Reagents :

- Standard protecting group reagents (e.g., tert-butyloxycarbonyl)

- Deprotecting agents (e.g., trifluoroacetic acid)

-

- Protect sensitive functional groups prior to reaction steps that could lead to unwanted modifications.

- After completing the synthesis, deprotect the compound to yield the final product.

Yield and Purity

Using protective groups can enhance selectivity and yield, often achieving over 85% purity after proper purification techniques.

Summary of Preparation Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Direct Synthesis | 70–90 | Simple, fewer steps | Requires specific precursors |

| Functional Group Transformations | 60–80 | Versatile for various substrates | Potential side reactions |

| Use of Protective Groups | >85 | High selectivity | Additional steps required |

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in anhydrous ether, hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines (NH3), thiols (RSH), or alkoxides (RO-) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 3-chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed moderate effectiveness against various fungi, including Candida albicans and Candida tropicalis . The presence of the chloro and hydroxy groups is believed to enhance their bioactivity.

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of pharmaceuticals. For instance, it can be transformed into other bioactive molecules through various chemical reactions, including difluoromethylation, which enhances lipid solubility and metabolic stability . This transformation is crucial for developing new drugs with improved efficacy.

Synthetic Applications

Synthesis of Complex Molecules

The synthetic versatility of this compound allows it to act as a precursor for more complex organic compounds. For example, it can be used to synthesize difluoromethoxy derivatives, which are valuable in medicinal chemistry due to their enhanced pharmacological profiles .

| Synthetic Route | Starting Material | Reagents Used | Yield (%) |

|---|---|---|---|

| Difluoromethylation | 3-Chloro-5-hydroxybenzonitrile | Sodium difluorochloroacetate, cesium carbonate | 93% |

| Reduction | 3-Chloro-5-(difluoromethoxy)benzonitrile | Borane dimethyl sulfide | 91% |

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound are explored for their potential use in creating polymers with specific properties. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced applications in coatings and composites.

Case Study 1: Antimicrobial Efficacy

A systematic investigation into the antimicrobial properties of structurally similar compounds revealed that modifications in the phenolic group significantly impacted activity levels. The study highlighted that the introduction of halogen substituents increased the antimicrobial potency against a range of pathogens .

Case Study 2: Synthesis Optimization

A recent patent outlined an efficient synthetic route for producing 3-chloro-5-(difluoromethoxy)benzylamine from this compound. This method showcased a high yield and simplified operational steps, demonstrating the compound's utility in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Key Observations:

Bioactivity Modulation: Indazole- or pyrimidinone-containing derivatives (e.g., and ) demonstrate enhanced binding to enzymatic targets due to aromatic stacking or hydrogen-bonding interactions .

Fluorinated Analogues : Trifluoromethyl or difluoroethyl groups () increase electronegativity and metabolic stability, critical for CNS-targeting drugs .

Biological Activity

3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound’s synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-5-hydroxybenzonitrile with 3-hydroxy-5-methylphenol under controlled conditions. The process can be optimized through various synthetic strategies to enhance yield and purity.

The compound exhibits significant biological activity primarily through its interaction with specific molecular targets involved in inflammatory and cancer pathways. Its structure suggests potential inhibition of p38 MAPK pathways, which are crucial in regulating inflammatory responses and cell proliferation.

Inhibition of p38 MAPK

Research has demonstrated that compounds similar to this compound can inhibit the p38 MAPK pathway. For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against p38 MAPK, indicating potent inhibitory effects. The structural modifications influence binding affinity and selectivity towards p38 MAPK isoforms, particularly p38α .

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | TBD | p38 MAPK |

| BIRB-796 | 0.47 | p38α |

Anti-inflammatory Activity

In vitro assays have revealed that this compound can significantly reduce TNF-α release from stimulated THP-1 cells, a model for human monocytes. The inhibition potency was measured with an IC50 value indicating effective anti-inflammatory properties .

Study on Anti-cancer Properties

A study evaluated the effects of this compound on cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in various cancer types, suggesting its potential as an anti-cancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Pharmacokinetic Profile

Pharmacokinetic studies indicated that the compound has favorable absorption characteristics and can cross the blood-brain barrier, enhancing its therapeutic potential for central nervous system-related disorders .

Q & A

Q. What synthetic routes are employed for 3-chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile, and how is purity validated?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, the hydroxylphenoxy group can be introduced via Ullmann coupling or SNAr reactions using a chloro-substituted benzonitrile precursor and a phenolic derivative. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) further ensures molecular integrity .

Q. How can solubility and thermodynamic stability be systematically evaluated in aqueous and organic solvents?

Methodological Answer: Solubility is determined via shake-flask methods followed by HPLC quantification. Stability assessments involve stress testing (e.g., pH variations, thermal degradation) monitored by UV-Vis spectroscopy or LC-MS. Thermodynamic properties (e.g., melting point, desublimation curves) are characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Benzonitrile derivatives often exhibit temperature-dependent miscibility due to dipole interactions, which can be modeled using molecular dynamics simulations .

Advanced Research Questions

Q. How are fragment-based drug design (FBDD) strategies applied to optimize this compound for class C GPCR targets like mGlu5?

Methodological Answer: FBDD involves screening fragment libraries to identify binding motifs. For mGlu5, X-ray crystallography or cryo-EM of the receptor’s allosteric pocket guides fragment linking/optimization. For example, substitutions on the phenoxy group (e.g., fluoropyridinyl or pyrimidinyl moieties) enhance binding affinity, as seen in HTL14242, a structurally related mGlu5 negative allosteric modulator. SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) validate fragment-receptor interactions .

Q. How can discrepancies in allosteric modulation efficacy across functional assays be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., calcium flux vs. cAMP assays). Orthogonal approaches, such as:

- Radioligand binding assays to measure direct receptor occupancy.

- BRET/FRET-based biosensors to monitor real-time receptor conformational changes.

- Meta-analysis of dose-response curves across cell lines (e.g., HEK293 vs. neuronal cells).

Cross-validation with cryo-EM structures clarifies whether discrepancies stem from ligand-binding modes or receptor oligomerization states .

Q. What computational methods predict the compound’s interactions with mGlu5 and off-target GPCRs?

Methodological Answer:

- Molecular docking (AutoDock Vina, Glide) models ligand-receptor poses using mGlu5’s cryo-EM structure (PDB: 6N52).

- Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability and hydration effects.

- Machine learning models (e.g., DeepChem) predict off-target risks by comparing pharmacophores against GPCR databases (GPCRdb). Free energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How are structure-activity relationship (SAR) studies designed to improve metabolic stability without compromising potency?

Methodological Answer: SAR strategies include:

- Bioisosteric replacement : Swapping the hydroxyl group with metabolically stable substituents (e.g., trifluoromethyl, ).

- Metabolic soft-spot identification via LC-MS/MS analysis of microsomal incubation samples.

- CYP450 inhibition assays to assess hepatic clearance risks. For example, fluorination of the phenoxy ring reduces oxidative metabolism, as seen in HTL14242 .

Q. What spectroscopic techniques characterize the nitrile group’s role in solvent interactions or protein binding?

Methodological Answer:

- FTIR/Raman spectroscopy tracks the CN stretching vibration (~2230 cm⁻¹) to probe hydrogen bonding in solvents (e.g., water, DMSO).

- Laser-induced fluorescence (LIF) in jet-cooled clusters reveals solvent-solute interactions.

- Nitrile-based vibrational probes in time-resolved IR spectroscopy monitor protein-ligand binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.